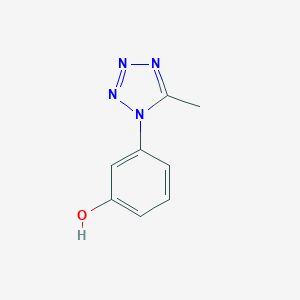

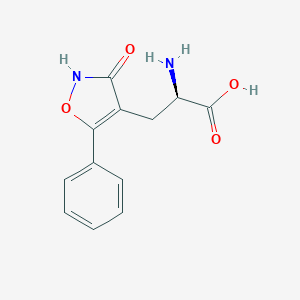

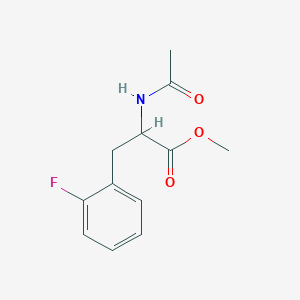

![molecular formula C₃₄H₅₈N₂O₂₆ B121540 N-[2-(5-acétamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxyméthyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxyméthyl)oxan-3-yl]acétamide CAS No. 70858-45-6](/img/structure/B121540.png)

N-[2-(5-acétamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxyméthyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxyméthyl)oxan-3-yl]acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, also known as N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, is a useful research compound. Its molecular formula is C₃₄H₅₈N₂O₂₆ and its molecular weight is 910.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Utilisations médicales

N-Acetylglucosamine (GlcNAc), un composant du Mannotriose-di-(N-acétyl-D-glucosamine), a été proposé comme traitement pour les maladies auto-immunes et des tests récents ont affirmé un certain succès .

O-GlcNAcylation

L'O-GlcNAcylation est le processus d'ajout d'un seul sucre N-acétylglucosamine à la sérine ou à la thréonine d'une protéine . Comparable à la phosphorylation, l'ajout ou le retrait de N-acétylglucosamine est un moyen d'activer ou de désactiver les enzymes ou les facteurs de transcription . En fait, l'O-GlcNAcylation et la phosphorylation sont souvent en compétition pour les mêmes sites sérine/thréonine . L'O-GlcNAcylation se produit le plus souvent sur les protéines de la chromatine, et est souvent considéré comme une réponse au stress . L'hyperglycémie augmente l'O-GlcNAcylation, conduisant à une résistance à l'insuline .

Biosynthèse

GlcNAc est l'unité monomère du polymère chitine, qui forme les exosquelettes des arthropodes comme les insectes et les crustacés . C'est le principal composant des radula des mollusques, des becs des céphalopodes, et un composant majeur des parois cellulaires de la plupart des champignons . Polymérisé avec l'acide glucuronique, il forme l'hyaluronane .

Production industrielle

GlcNAc est produit industriellement en utilisant la chitine comme substrat, par des méthodes chimiques, enzymatiques et de biotransformation

Mécanisme D'action

Target of Action

Mannotriose-di-(N-acetyl-D-glucosamine) is an oligosaccharide that is primarily involved in the study of mammalian glycoprotein biosynthesis

Biochemical Pathways

Mannotriose-di-(N-acetyl-D-glucosamine) is likely involved in the glycosylation pathways within the cell. Glycosylation is a critical biochemical pathway that modifies proteins and lipids, enabling them to perform a variety of functions, including cell-cell adhesion, immune response, and protein folding .

Result of Action

The molecular and cellular effects of Mannotriose-di-(N-acetyl-D-glucosamine) are likely related to its role in glycoprotein biosynthesis. By contributing to the glycosylation of proteins, it may influence protein function and cellular processes .

Action Environment

The action, efficacy, and stability of Mannotriose-di-(N-acetyl-D-glucosamine) can be influenced by various environmental factors. For instance, the storage temperature of the compound is recommended to be 2-8°C . Additionally, it’s important to avoid dust formation and ensure adequate ventilation when handling the compound .

Propriétés

IUPAC Name |

N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58N2O26/c1-9(42)35-11(3-37)18(45)28(12(44)4-38)60-31-17(36-10(2)43)22(49)29(15(7-41)58-31)61-34-27(54)30(62-33-26(53)24(51)20(47)14(6-40)57-33)21(48)16(59-34)8-55-32-25(52)23(50)19(46)13(5-39)56-32/h3,11-34,38-41,44-54H,4-8H2,1-2H3,(H,35,42)(H,36,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUIFTOHRFYXSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58N2O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404503 |

Source

|

| Record name | MAN-3 Glycan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

910.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70858-45-6 |

Source

|

| Record name | MAN-3 Glycan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

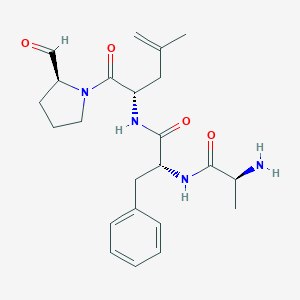

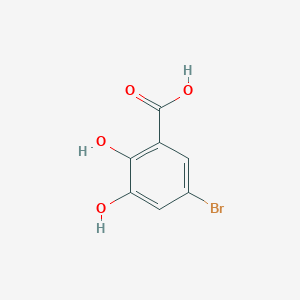

![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)